[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid
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Overview
Description
[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters. This interaction is crucial in many of its applications, such as in the development of sensors and drug molecules .
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridin-3-ylboronic acid
- 4-Fluorophenylboronic acid
Comparison: Compared to these similar compounds, [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid offers unique advantages due to the presence of both the fluorophenyl and pyridine groups. The fluorophenyl group enhances the compound’s stability and reactivity, while the pyridine ring provides additional sites for functionalization. This combination makes it a versatile reagent in various chemical and biological applications .
Properties
Molecular Formula |
C11H9BFNO2 |
---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7,15-16H |
InChI Key |
LCNOWYBCLTVBPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
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